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Compound of Interest

Compound Name: 1-(pyridin-2-yl)-1H-indole

Cat. No.: B2958418

An In-Depth Technical Guide on the Molecular Structure of 1-(pyridin-2-yl)-1H-indole

Abstract

N-arylindoles represent a "privileged scaffold" in medicinal chemistry, forming the core of
numerous therapeutic agents and drug candidates.[1][2] This guide provides a detailed
technical examination of the molecular structure of a key example, 1-(pyridin-2-yl)-1H-indole.
By integrating data from spectroscopic, crystallographic, and computational methodologies, we
explore the molecule's fundamental geometry, conformational dynamics, and electronic
properties. This document serves as a foundational resource for professionals engaged in the
design and development of novel therapeutics based on this versatile heterocyclic system.

Core Molecular Identity and Descriptors

1-(pyridin-2-yl)-1H-indole is a bicyclic aromatic compound where an indole ring is connected
via its nitrogen atom to the C2 position of a pyridine ring. This linkage is central to its three-
dimensional structure and chemical properties.

The fundamental identifiers for this molecule are cataloged in public chemical databases,
providing a standardized reference for researchers.[3]
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Descriptor Value Source

IUPAC Name 1-pyridin-2-ylindole PubChem|[3]
Molecular Formula Ci3H1o0N:2 PubChem][3]
Molecular Weight 194.23 g/mol PubChem|[3]
PubChem CID 10921410 PubChem|[3]

INChl=1S/C13H10N2/c1-2-6-
InChl 12-11(5-1)8-10-15(12)13-7-3-  PubChem[3]
4-9-14-13/h1-10H

C1=CC=C2C(=C1)C=CN2C3=
SMILES PubChem][3]
CC=CC=N3

Conformational Analysis: The N-C Aryl Bond

The single most important structural feature dictating the three-dimensional shape of 1-
(pyridin-2-yl)-1H-indole is the rotation around the N1-C2' bond connecting the indole and
pyridine moieties. Unlike simple C-C bonds, rotation around this N-C aryl bond is often
sterically hindered, leading to a non-planar ground-state conformation.

The relative orientation of the two rings is defined by the dihedral angle. While a specific crystal
structure for the unsubstituted title compound is not publicly available, analysis of closely
related structures reveals that significant torsion is expected. For instance, the dihedral angle
between two indole units linked by a pyridine ring has been reported to be 33.72°.[4] In another
related molecule, the dihedral angle between a pyridine and an azaindole ring system was
found to be 6.20°.[5] This non-planarity is a critical factor in drug design, as it governs how the
molecule fits into a protein's binding pocket.

For N-aryl indoles with bulky substituents, particularly at the ortho positions of the pyridine ring
or the C7 position of the indole, the rotational barrier can be high enough to allow for the
isolation of stable rotational isomers, or atropisomers.[6] Understanding this potential for axial
chirality is paramount for drug development, as different atropisomers can exhibit distinct
pharmacological activities.
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1-(pyridin-2-yl)-1H-indole Structure

Conformational Flexibility
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Caption: Logical relationship of the rotatable N-C bond to the overall conformation.

Synthesis and Structural Verification Workflow

The synthesis of N-arylindoles is well-established, commonly proceeding through metal-
catalyzed cross-coupling reactions such as the Ullmann condensation or Buchwald-Hartwig
amination.[1] These methods provide a reliable means to construct the crucial N-C aryl bond.
Post-synthesis, a rigorous workflow of analytical techniques is required to confirm the
molecular structure and ensure purity.

General Experimental Protocol: Copper-Catalyzed N-
Arylation

The following protocol describes a general method for the synthesis of N-arylindoles, adapted
from established procedures.[1]
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» Reaction Setup: To an oven-dried reaction vessel, add indole (1.0 eq.), 2-halopyridine (1.1
eq.), copper(l) oxide (Cuz0, 0.1 eq.), and potassium phosphate (KsPOas, 2.0 eq.).

» Solvent Addition: Add a suitable solvent, such as ethanol or DMF, under an inert atmosphere
(e.g., Argon or Nitrogen).

e Heating: Heat the reaction mixture, often with microwave irradiation to accelerate the
reaction, for a specified time (e.g., 30-60 minutes) until TLC or LC-MS analysis indicates
consumption of the starting material.

o Workup: Cool the mixture, dilute with a solvent like ethyl acetate, and filter to remove
inorganic solids.

 Purification: Wash the organic filtrate with water and brine, dry over anhydrous sodium
sulfate (Na2S0a4), and concentrate under reduced pressure.

o Final Product: Purify the crude product by column chromatography on silica gel to yield the
pure 1-(pyridin-2-yl)-1H-indole.

Post-Synthesis Verification

Confirming the identity of the synthesized product is a multi-step process that correlates data
from various analytical techniques.
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Caption: Workflow from synthesis to definitive structural verification.

Spectroscopic and Crystallographic
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for elucidating the connectivity of atoms in a molecule.[7]

e 'H NMR: The spectrum of 1-(pyridin-2-yl)-1H-indole is expected to show a complex set of
signals in the aromatic region (approx. 7.0-8.7 ppm). The protons on the pyridine ring and
the indole ring will exhibit characteristic chemical shifts and coupling patterns (doublets,
triplets, doublets of doublets) based on their electronic environment and neighboring protons.

e 13C NMR: The spectrum will display 13 distinct signals corresponding to each unique carbon
atom in the molecule, providing further confirmation of the overall carbon skeleton.[8]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present.[9] Key expected absorptions
include:

e ~3100-3000 cm~*: Aromatic C-H stretching.
e ~1600-1450 cm~1: C=C and C=N bond stretching vibrations within the aromatic rings.

e ~1350-1250 cm~1: C-N stretching corresponding to the bond between the two rings.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive, unambiguous structural data for a
molecule in its solid state. This technique yields precise measurements of all bond lengths,
bond angles, and dihedral angles. While a published structure for the parent compound was
not identified, the table below presents expected values for key geometric parameters based
on crystallographic data from analogous indole and pyridine structures.[10][11][12]

Parameter Description Expected Value
Bond length within the indole

Indole N1-C2 _ ~1.37 A
ring

Bond length within the pyridine
Pyridine C2'-N1' _ 9 by ~1.34 A
ring

Inter-ring connecting bond
N1-C2' g J ~1.44 A
length

Bond angle within the indole
C2-N1-C7a _ ~108°
ring

Bond angle involving the
N1-C2'-N1' ] ~117°
connecting C

Dihedral Angle Torsion between ring planes 5°-40°

Computational Modeling and Electronic Structure

In parallel with experimental work, computational methods like Density Functional Theory
(DFT) provide profound insights into molecular structure and properties.[13][14] These in silico
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approaches are indispensable in modern drug design.

A typical computational workflow allows for the prediction of key structural and electronic
parameters before synthesis is even attempted. This saves valuable laboratory resources and
can guide synthetic strategy.

Computational Analysis Workflow
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Caption: A standard workflow for computational structural and electronic analysis.

o Geometry Optimization: DFT calculations can predict the lowest energy conformation,
including the inter-ring dihedral angle, with high accuracy.

e Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution across
the molecule. The nitrogen atom of the pyridine ring is expected to be an area of negative
potential (electron-rich), making it a primary site for hydrogen bonding interactions.
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o Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital
(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting
chemical reactivity. The energy gap between them relates to the molecule's electronic
stability and its UV-Vis absorption profile.

Conclusion

The molecular structure of 1-(pyridin-2-yl)-1H-indole is defined by the critical N-C bond that
links its two heterocyclic rings. This bond dictates a non-planar conformation, a feature with
profound implications for its interaction with biological targets. A comprehensive understanding
of its structure, derived from a synergistic combination of advanced spectroscopy,
crystallography, and computational modeling, is essential for leveraging this scaffold in the
rational design of next-generation therapeutics. This guide provides the foundational structural
knowledge required by scientists and researchers to unlock the full potential of this important
molecular framework.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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